Glycidyl Palmitate

Catalog No.
S752057
CAS No.
7501-44-2
M.F
C19H36O3
M. Wt
312.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycidyl Palmitate

CAS Number

7501-44-2

Product Name

Glycidyl Palmitate

IUPAC Name

oxiran-2-ylmethyl hexadecanoate

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3

InChI Key

KYVUJPJYTYQNGJ-UHFFFAOYSA-N

Synonyms

Hexadecanoic Acid 2-Oxiranylmethyl Ester-13C16; Palmitic Acid 2,3-Epoxypropyl Ester-13C16; (+/-)-Glycidyl Palmitate-13C16; Glycidyl Hexadecanoate-13C16; NSC 406558-13C16; Palmitic Acid Glycidyl Ester-13C16;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1CO1

Synthesis of Lysophosphatidic Acids

Glycidyl palmitate finds application in the scientific research field as a precursor for synthesizing lysophosphatidic acids (LPAs) []. LPAs are a class of signaling molecules involved in diverse cellular processes, including cell proliferation, migration, and differentiation [].

The synthesis method utilizes the reactive hydroxyl groups present in glycidyl palmitate to undergo ring-opening reactions with various nucleophiles, yielding different LPA derivatives []. This approach allows researchers to generate a diverse range of LPA analogs for studying their specific biological functions and potential therapeutic applications.

Analysis of Glycidyl Esters in Edible Oils

Another scientific research application of glycidyl palmitate lies in its role as a reference standard for the detection and quantification of glycidyl esters in edible oils. These esters can form during high-temperature processing of certain oils, and some studies suggest potential health concerns associated with their consumption [].

By employing analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can utilize glycidyl palmitate as a standard to compare its known properties with those of unknown glycidyl esters present in oil samples []. This enables the identification and quantification of these potentially harmful compounds, contributing to food safety assessments.

Investigating the Elimination of Glycidyl Palmitate from the Body

Scientific research has also explored the elimination pathways and potential health effects of glycidyl palmitate following its exposure. Studies have shown that the body can eliminate glycidyl palmitate through various mechanisms, including enzymatic detoxification and excretion []. However, further research is needed to fully understand the potential long-term health implications of exposure to glycidyl palmitate and its metabolites.

Glycidyl Palmitate is an ester formed from palmitic acid (a saturated fatty acid) and glycidol (an epoxide). Its chemical formula is C₁₉H₃₆O₃, and it has a molecular weight of approximately 312.48 g/mol. The compound is characterized by the presence of an epoxide group, which contributes to its reactivity and potential applications in various fields.

The specific mechanism of action of glycidyl palmitate depends on the context. In PLA production, it likely acts as a chain modifier, influencing the polymer's properties like crystallinity and thermal behavior []. As a precursor for lysophosphatidic acids, it participates in cell signaling pathways through receptor interactions, but the detailed mechanism requires further research [].

Glycidyl Palmitate can undergo several reactions due to its functional groups:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycidol and palmitic acid.
  • Decomposition: When subjected to high temperatures, such as during frying processes, Glycidyl Palmitate can decompose into various products .
  • Formation of Glycidyl Esters: It can be synthesized from glycerol and palmitic acid through a series of reactions involving chlorination and subsequent basic treatment .

The synthesis of Glycidyl Palmitate typically involves the following steps:

  • Esterification: Glycerol reacts with palmitic acid in the presence of hydrochloric acid to form 3-chloro-2-hydroxypropyl palmitate.
  • Formation of Glycidyl Palmitate: The chlorohydrin intermediate is then treated with a basic reagent to yield Glycidyl Palmitate .

The reaction conditions can significantly affect the yield and purity of the final product.

Glycidyl Palmitate has several applications across different industries:

  • Food Industry: It is used as a food additive and emulsifier.
  • Cosmetics: It serves as an emollient and stabilizer in various cosmetic formulations.
  • Pharmaceuticals: Its properties make it suitable for use in drug delivery systems.

Glycidyl Palmitate shares similarities with other glycidyl esters but exhibits unique properties due to its saturated fatty acid component. Here are some similar compounds:

Compound NameChemical FormulaCharacteristics
Glycidyl OleateC₁₈H₃₄O₃Derived from oleic acid; unsaturated fatty acid
Glycidyl StearateC₂₀H₃₈O₃Derived from stearic acid; longer carbon chain
Glycidyl LaurateC₁₂H₂₄O₃Derived from lauric acid; shorter carbon chain

Uniqueness of Glycidyl Palmitate:

  • The presence of a saturated fatty acid (palmitic acid) gives it distinct physical properties compared to unsaturated counterparts like Glycidyl Oleate.
  • Its synthesis pathway involves unique intermediates that may not be present in the synthesis of other glycidyl esters.

XLogP3

7.1

Hydrogen Bond Acceptor Count

3

Exact Mass

312.26644501 g/mol

Monoisotopic Mass

312.26644501 g/mol

Heavy Atom Count

22

Other CAS

7501-44-2

Dates

Modify: 2023-08-15

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